4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile
Description
4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile is a substituted benzonitrile derivative featuring a methoxy-2-methylpropan-2-yl group at the para position of the benzene ring. This compound is characterized by its nitrile (-C≡N) functional group, which confers strong electron-withdrawing properties, and the branched alkoxy substituent, which influences steric and electronic interactions.
Properties
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,9-14-3)11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMSWBJHIBVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537122 | |
| Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92756-84-8 | |
| Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Discovery:
4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile serves as a crucial building block in drug discovery, particularly for developing antiviral and anticancer agents. Compounds with similar structures have demonstrated various biological activities, including interactions with enzymes and receptors crucial for therapeutic effects.
2. Cystic Fibrosis Treatment:
Research indicates that compounds derived from this class may act as potentiators or inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR), which is vital for managing cystic fibrosis. The efficacy of these compounds is being evaluated against the ΔF508 CFTR variant, common in cystic fibrosis patients .
3. Androgen Receptor Modulation:
The compound's structural characteristics suggest potential utility as a tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their therapeutic effects in treating conditions like prostate cancer, where modulation of androgen receptors is beneficial .
Material Science Applications
1. Synthesis of Nitriles:
this compound can be synthesized through green chemistry methods, such as using ionic liquids as catalysts. These methods enhance the efficiency of converting aldehydes to nitriles, showcasing the compound's versatility in chemical synthesis .
2. Polymer Chemistry:
Given its unique structure, this compound may also find applications in polymer chemistry, where it could serve as a monomer or additive to improve the properties of polymers, such as solubility and thermal stability.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylbenzonitrile | Structure | Simpler structure; less steric hindrance |
| 4-(1-Ethoxy-2-methylpropan-2-yl)benzonitrile | Structure | Ethoxy substituent may alter solubility and reactivity |
| 4-(1-Methoxypropyl)benzonitrile | Structure | Different alkyl chain; potential for varied biological activity |
The unique combination of functional groups in this compound distinguishes it from its analogs, potentially enhancing its biological activity and material properties.
Case Studies
Case Study 1: Antiviral Activity
In studies evaluating similar compounds, researchers found that certain benzonitriles exhibited significant antiviral activity against viral strains associated with respiratory illnesses. The structural modifications present in this compound may enhance its effectiveness against such pathogens.
Case Study 2: Cancer Research
In preclinical trials, analogs of this compound were tested for anticancer properties, showing promise in inhibiting tumor growth in specific cancer cell lines. The results indicate that further exploration into the mechanisms of action could lead to new therapeutic agents for cancer treatment.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
- 4-(2,6-Dimethylphenylthio)benzonitrile (): Substituent: A thioether (-S-) group linked to a 2,6-dimethylphenyl moiety. This compound’s spectroscopic data (IR, NMR) align with typical benzonitrile derivatives but with distinct shifts due to the thioether’s electron-donating nature.
2-Fluoro-4-(thiophenyl)benzonitrile Derivatives (MOT and DMAT, ):
- Substituents : Fluorine and thiophene-based groups.
- Properties : Fluorine introduces electron-withdrawing effects, while thiophene contributes π-conjugation, leading to solvent-dependent photophysical behavior (fluorosolvatochromism). Such compounds are explored in optoelectronics.
- 4-(2-Aminopropan-2-yl)benzonitrile (): Substituent: A primary amine (-NH₂) on a branched propane chain. Properties: The amine group increases basicity (predicted pKa ~8.74) and solubility in polar solvents. Boiling point (283.7°C) and density (1.04 g/cm³) reflect moderate intermolecular interactions.
Table 1: Substituent-Driven Properties
Nonlinear Optical (NLO) Activity Comparisons
Benzonitrile derivatives with π-conjugated systems, such as (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (Compound A, ), exhibit strong NLO responses due to charge-transfer transitions. The nitrile group acts as an electron acceptor, while furan/carbazole moieties serve as donors. Composite materials (e.g., A/PVK) show tunable NLO properties in thin films, suggesting that this compound could be modified for similar applications by introducing conjugated substituents.
Key Research Findings and Trends
Steric vs.
Solvent Interactions : Fluorinated and thiophene-based analogs demonstrate solvent-dependent behavior, suggesting that the target compound’s methoxy group may similarly influence solvatochromic shifts .
Composite Material Potential: Benzonitrile-polymer composites (e.g., PVK-based) highlight the role of nitrile groups in enhancing NLO performance, a pathway applicable to the target compound with appropriate modifications .
Biological Activity
4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile, also known by its CAS number 92756-84-8, is an organic compound that has gained attention in medicinal chemistry and biological research. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C12H15NO, and it features a benzonitrile core substituted with a methoxy group and a branched alkyl chain. The structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is likely mediated through enzyme inhibition or modulation of receptor activity, which can influence several biological pathways.
Case Studies
- Enzyme Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. This suggests potential applications in conditions where enzyme modulation is beneficial, such as metabolic disorders.
- Receptor Modulation : Another investigation highlighted the compound's ability to bind selectively to specific receptors, potentially affecting signaling pathways related to inflammation and pain response. This could position the compound as a candidate for developing anti-inflammatory or analgesic medications .
In Vitro Studies
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating potential anti-cancer properties. The compound's cytotoxic effects were assessed using cell viability assays, revealing IC50 values that suggest effective concentration ranges for therapeutic use .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable solubility profiles and moderate permeability across biological membranes, which are critical for oral bioavailability .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and branched alkyl substituents | Enzyme inhibition; receptor modulation |
| 4-Iodophenyl-benzonitrile | Iodine substitution on phenyl ring | Potent anti-cancer activity |
| Aromatase inhibitors | Targeting estrogen synthesis | Used in breast cancer treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
